molecular formula C17H23N7 B7594526 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile

1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile

Cat. No. B7594526
M. Wt: 325.4 g/mol
InChI Key: XEKNEFLENCBFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile involves the inhibition of this compound, which is responsible for the degradation of cGMP. By inhibiting this compound, the levels of cGMP in the body are increased, leading to vasodilation and increased blood flow. This mechanism is responsible for the therapeutic effects of the compound in the treatment of erectile dysfunction and other conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory effect on this compound. By increasing the levels of cGMP, the compound promotes vasodilation and increased blood flow, which can have a range of beneficial effects on various tissues and organs. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile for lab experiments include its high potency and selectivity for this compound, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, the compound also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.

Future Directions

There are several potential future directions for research on 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile. One area of interest is the development of new therapeutic applications for the compound, such as in the treatment of neurological disorders or cardiovascular disease. Another potential direction is the investigation of the compound's mechanisms of action at the molecular level, which could provide insights into the regulation of cGMP signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical settings.

Synthesis Methods

The synthesis of 1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile involves the reaction of 1-benzylpiperazine-2-carbonitrile with propyl azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a reducing agent. The yield of the product is typically high, and the purity can be improved by recrystallization.

Scientific Research Applications

1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have a potent and selective inhibitory effect on this compound, which makes it a promising candidate for the treatment of erectile dysfunction. It has also been investigated for its potential use in the treatment of other conditions, such as pulmonary hypertension, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

1-benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-2-8-24-17(19-20-21-24)14-22-9-10-23(16(11-18)13-22)12-15-6-4-3-5-7-15/h3-7,16H,2,8-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKNEFLENCBFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)CN2CCN(C(C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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